N-フルフリル-アダマンチルアミド

説明

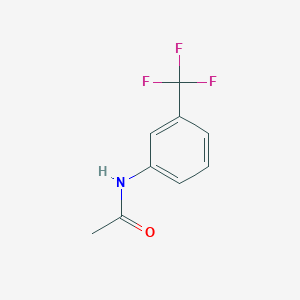

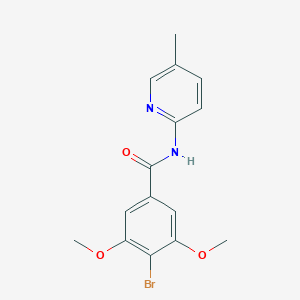

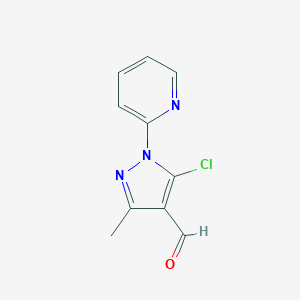

“N-(furan-2-ylmethyl)adamantane-1-carboxamide” is a chemical compound with the linear formula C16H21NO2 . It belongs to the class of polycyclic hydrocarbons known as adamantanes .

Molecular Structure Analysis

The molecular structure of “N-(furan-2-ylmethyl)adamantane-1-carboxamide” is characterized by the presence of an adamantane core, a type of diamondoid, and a furan ring . The exact structural details, including the dihedral angle between the adamantane core and the furan ring, would require further investigation.科学的研究の応用

還元的アミノ化のための選択的触媒

背景:: 官能基を持つアミンは、医薬品、農薬、ポリマーにおいて広く使用されています。従来、これらのアミンは石油化学ルートで合成されてきました。しかし、バイオマスなどの再生可能資源からの持続可能な生産が重要性を増しています。

用途:: 研究者は、地球上に豊富な金属をベースにした無毒の不均一系触媒を調製するための、環境に優しく、簡素化され、非常に効果的な手順を開発しました。具体的には、彼らはフルフラール(およびその誘導体)の還元的アミノ化に焦点を当て、フルフリルアミンを生成しました。この触媒は、グラフェンで共殻化されたコバルトナノ粒子で構成されており、顕著な特性を示しました。

メカニズム:: 分析技術(XRD、XPS、TEM /マッピング、およびin situ FTIR)により、触媒の外部グラファイトシェルが重要な役割を果たしていることが明らかになりました。電子相互作用と誘起された電荷再分配により、穏やかな条件下でさまざまな官能化分子に対する–NH₂部分の置換が促進されました。

意義:: この触媒は、バイオマス由来のプラットフォームからアミンをを持続可能な方法で合成するための扉を開き、選択性、炭素バランス、コスト効率を保証します .

フルフラールの変換革新

背景:: バイオマス由来のフルフラールは、汎用性の高いプラットフォーム化学物質として機能します。最近の開発は、関連する化合物への変換に焦点を当てています。

用途::フルフラールの触媒的水素化

背景:: フルフラールの水素化は、フルフリルアルコール(FA)を製造するために不可欠です。

触媒::将来の方向性

The future directions for “N-(furan-2-ylmethyl)adamantane-1-carboxamide” could involve further exploration of its potential as an anticancer agent . Additionally, more research is needed to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

作用機序

Target of Action

It’s worth noting that adamantylamide dipeptide, a compound with a similar structure, has been reported to have immunomodulatory properties . It combines the antiviral properties of amantadine and the immunoadjuvant activity of muramyl dipeptide

Mode of Action

For instance, adamantylamide dipeptide has been shown to have both antiviral and immunomodulatory effects . The furfuryl group could potentially interact with biological targets, leading to changes in cellular function. More research is needed to elucidate the specific interactions of N-Furfuryl-adamantylamide with its targets.

Biochemical Pathways

Furfural, a compound structurally related to the furfuryl group in n-furfuryl-adamantylamide, can be converted into various bio-chemicals through chemo- and bio-catalysis This suggests that N-Furfuryl-adamantylamide could potentially affect similar biochemical pathways

Pharmacokinetics

The adamantane core is known to increase lipophilicity and improve pharmacological properties of drugs This suggests that N-Furfuryl-adamantylamide could potentially have favorable ADME properties

Result of Action

Adamantylamide dipeptide, a structurally similar compound, has been shown to have antiviral and immunomodulatory effects This suggests that N-Furfuryl-adamantylamide could potentially have similar effects

Action Environment

Environmental factors such as temperature, ph, and the presence of other compounds can influence the activity of similar compounds

生化学分析

Biochemical Properties

N-Furfuryl-adamantylamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s adamantane moiety is known for its antiviral properties, which are attributed to its interaction with viral proteins and enzymes. For instance, adamantane derivatives have been shown to inhibit the activity of viral M2 ion channels, which are crucial for viral replication . The furan ring in N-Furfuryl-adamantylamide can participate in electrophilic aromatic substitution reactions, making it reactive towards nucleophiles and electrophiles. This reactivity allows N-Furfuryl-adamantylamide to form covalent bonds with biomolecules, potentially modifying their function and activity.

Cellular Effects

N-Furfuryl-adamantylamide exerts various effects on different types of cells and cellular processes. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, adamantane derivatives, including N-Furfuryl-adamantylamide, have been reported to modulate the activity of ion channels and receptors on the cell membrane, affecting intracellular signaling cascades . Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in cellular metabolism, proliferation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of N-Furfuryl-adamantylamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The adamantane moiety of the compound can bind to hydrophobic pockets in proteins, stabilizing or inhibiting their activity . This binding can affect the protein’s conformation and function, leading to downstream effects on cellular processes. The furan ring can also participate in redox reactions, generating reactive oxygen species (ROS) that can modulate cellular signaling pathways and gene expression. These combined effects contribute to the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Furfuryl-adamantylamide can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of reactive species. Studies have shown that N-Furfuryl-adamantylamide can degrade over time, leading to the formation of byproducts that may have different biochemical activities . Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of N-Furfuryl-adamantylamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antiviral activity and modulation of immune responses . At high doses, N-Furfuryl-adamantylamide can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

N-Furfuryl-adamantylamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and hydrolysis reactions, leading to the formation of metabolites with different biochemical activities . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of N-Furfuryl-adamantylamide, affecting its pharmacokinetics and pharmacodynamics. The compound’s metabolism can also influence metabolic flux and metabolite levels, impacting overall cellular function.

Transport and Distribution

The transport and distribution of N-Furfuryl-adamantylamide within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, N-Furfuryl-adamantylamide can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

N-Furfuryl-adamantylamide exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, N-Furfuryl-adamantylamide may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s subcellular localization can also affect its interactions with other biomolecules, modulating its overall biochemical activity.

特性

IUPAC Name |

N-(furan-2-ylmethyl)adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c18-15(17-10-14-2-1-3-19-14)16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWSZSNQWHKUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B358626.png)

![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B358681.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B358686.png)